
Glucocorticoids receptor agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucocorticoids receptor agonist 1 is a compound that interacts with the glucocorticoid receptor, a member of the nuclear receptor superfamily. Glucocorticoids are steroid hormones widely used for their anti-inflammatory and immunosuppressive properties. The glucocorticoid receptor is involved in regulating various physiological processes, including metabolism, immune response, and stress response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glucocorticoids receptor agonist 1 typically involves the modification of steroidal structures. One common method includes the use of molecular docking and molecular dynamic simulations to design and optimize the binding properties of the compound
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Glucocorticoids receptor agonist 1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced binding affinity and specificity to the glucocorticoid receptor. These derivatives are often used in further research and development of therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Glucocorticoids receptor agonist 1 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of glucocorticoids receptor agonist 1 involves binding to the glucocorticoid receptor, leading to its activation and translocation to the nucleus. Once in the nucleus, the receptor-ligand complex interacts with specific DNA sequences to regulate the expression of target genes. This regulation can result in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to glucocorticoids receptor agonist 1 include:
Cortisol: A natural steroid hormone with similar binding properties to the glucocorticoid receptor.
Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Chonemorphine: A steroidal compound with promising binding affinity to the glucocorticoid receptor.
Uniqueness
This compound is unique in its optimized binding properties and reduced side effects compared to other glucocorticoids. Its design and synthesis involve advanced techniques to enhance its therapeutic potential while minimizing adverse effects .
Eigenschaften
Molekularformel |
C20H23FN2O |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(1S)-1-[(4aR,5S)-1-(4-fluorophenyl)-4a-methyl-5,6,7,8-tetrahydro-4H-benzo[f]indazol-5-yl]ethanol |
InChI |
InChI=1S/C20H23FN2O/c1-13(24)18-5-3-4-15-10-19-14(11-20(15,18)2)12-22-23(19)17-8-6-16(21)7-9-17/h6-10,12-13,18,24H,3-5,11H2,1-2H3/t13-,18+,20-/m0/s1 |
InChI-Schlüssel |
GZUNIDQZQNDLTI-VIZZQPHQSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CCCC2=CC3=C(C[C@]12C)C=NN3C4=CC=C(C=C4)F)O |
Kanonische SMILES |
CC(C1CCCC2=CC3=C(CC12C)C=NN3C4=CC=C(C=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


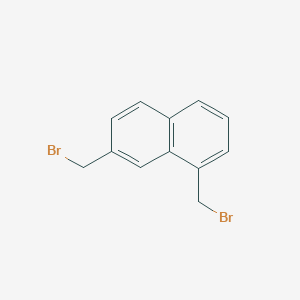
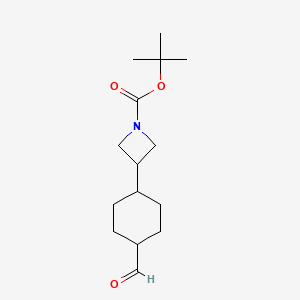
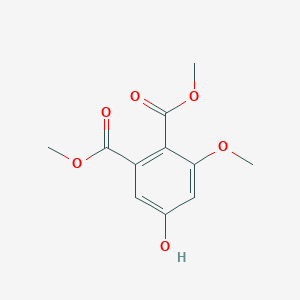


![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
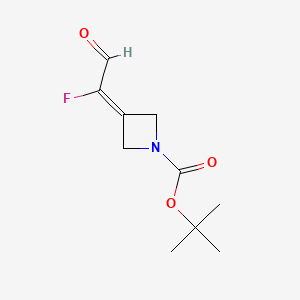


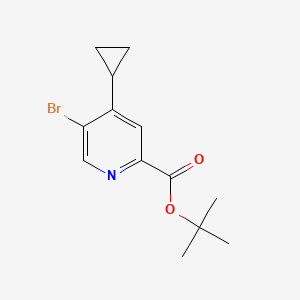
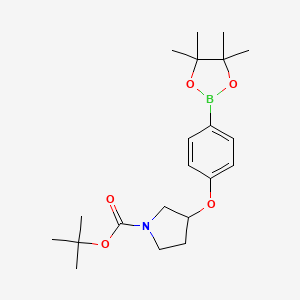
![1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one](/img/structure/B13926081.png)
![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13926082.png)
![2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13926084.png)
